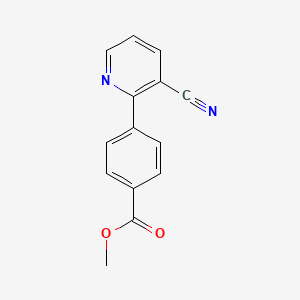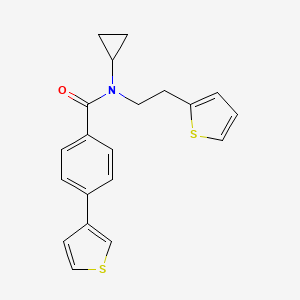![molecular formula C17H17BrN2O3 B2722464 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1291873-63-6](/img/structure/B2722464.png)
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring could impart stability to the molecule. The bromine atom, being highly electronegative, could create a polar region in the molecule. The amide and ester groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a nucleophilic substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol. The amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar bromine atom and the capability for hydrogen bonding could make the compound relatively polar. This could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis and Characterization
2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate is involved in complex chemical synthesis processes, indicating its utility in creating novel chemical structures for various applications, including pharmacological research. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from related bromophenyl and fluorophenyl compounds, demonstrates the compound's versatility in creating structurally diverse chemical entities, which can be essential for developing new therapeutic agents or materials with unique properties (Sapnakumari et al., 2014).
Pharmacological Research
In pharmacological research, derivatives of the compound have been explored for their potential as anticancer agents. The study on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (a structurally related compound) and its analogs revealed promising results in overcoming drug resistance in cancer cells, highlighting the potential of such compounds in developing novel cancer therapies. These findings suggest that modifications of the this compound structure could lead to effective treatments for cancers resistant to current therapies (Das et al., 2009).
Antimitotic Activity
Further research into similar compounds has uncovered their antimitotic activity, which is crucial for developing drugs that target cell division in cancerous cells. The exploration of pyridine derivatives, for instance, provided insights into the structural requirements for potent antimitotic agents, indicating that modifications to the core structure of this compound could enhance its antitumor properties and efficacy in targeting cancer cell division (Temple et al., 1992).
Electrocatalytic Applications
Interestingly, the compound's derivatives also find applications in electrochemistry. The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, for instance, showcases the potential of using such compounds in green chemistry applications, where carbon dioxide can be utilized as a raw material to synthesize valuable chemical products. This process emphasizes the compound's role in sustainable chemical syntheses, contributing to the development of environmentally friendly manufacturing processes (Feng et al., 2010).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. The compound could potentially interact with biological targets through the pyridine ring, the bromine atom, or the amide and ester groups .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-3-5-13(6-4-11)12(2)20-16(21)10-23-17(22)14-7-15(18)9-19-8-14/h3-9,12H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGUIXRFRSPPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

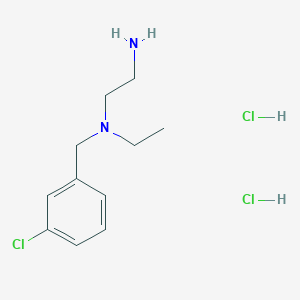
![5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2722382.png)
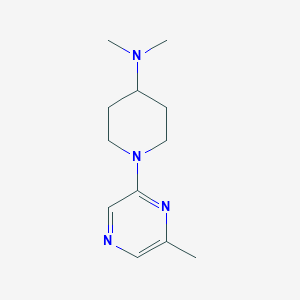
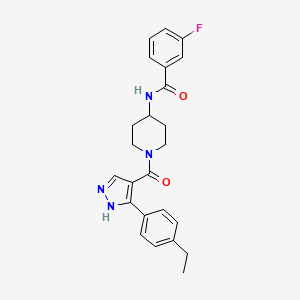
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722387.png)
![3-[(2-Chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B2722388.png)

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)
![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)
![(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2722398.png)
![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)

